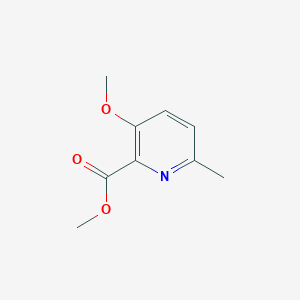

3-甲氧基-6-甲基-2-吡啶甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, "3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester," does not appear to be directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential properties and synthetic routes. For instance, the synthesis of similar pyridine derivatives has been described, which could be adapted for the synthesis of the target compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the substitution of halogenated pyridines with various nucleophiles. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent regioselective reactions . Similarly, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate was synthesized from 2,6-dichloro-3-trifluoromethylpyridine, showcasing the importance of regioselectivity and functional group transformations . These methods could potentially be adapted to synthesize the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be functionalized at various positions. The papers provided detail the synthesis and structural characterization of various pyridine derivatives, including esters and amides . The substitution pattern on the pyridine ring can significantly influence the compound's properties, as seen in the synthesis of monoamide isomers with different methyl substitution patterns .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and photochemical reactions. For instance, photochemical methylation and methoxylation of methyl 2-pyridinecarboxylate have been studied, revealing the influence of different reaction conditions on the regioselectivity of the methylation and methoxylation processes . These reactions could be relevant for the functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and functional groups. The papers discuss the synthesis of compounds with potential cardiotonic activity, indicating the biological relevance of pyridine derivatives . Additionally, the effects of substituents on the pyridine ring, such as methyl groups, can affect the compound's inductive effects and overall reactivity .

科学研究应用

有机化学中的光反应

- 甲醇中相关吡啶羧酸盐化合物的紫外线照射可导致甲基化和甲氧基化,证明该化合物在特定条件下的反应性 (Sugiyama 等人,1981)。

在染料和颜料化学中的应用

- 吡啶羧酸衍生物已被用于合成杂环偶氮染料,由于特定的取代基而显示出增强的 pH 稳定性,突出了它们在染料和颜料领域的实用性 (Wang 等人,2018)。

有机合成中的合成途径

- 已经开发出相关吡啶羧酸酯的有效合成途径,突出了该化合物在有机合成中的相关性 (Horikawa 等人,2001)。

亲核取代反应

- 对吡啶羧酸氧化物(包括甲酯衍生物)的亲核取代提供了对这些化合物反应性的见解 (Voltrová & Prutianov, 1997)。

强心活性研究

- 吡啶羧酸的酯衍生物已被研究其强心活性,表明潜在的药用应用 (Mosti 等人,1993)。

抗菌剂合成

- 从吡啶二羰基二氯化物开始合成手性线性和大环桥联吡啶,展示了在开发抗菌剂中的应用 (Al-Salahi 等人,2010)。

在哌啶合成中的催化应用

- 已经实现了在未取代的吡啶中催化引入甲氧羰基甲基,突出了该化合物在哌啶衍生物合成中的作用 (Crotti 等人,2011)。

安全和危害

作用机制

Target of Action

Pyridinecarboxylic acids, which this compound is a derivative of, are known to interact with various biological targets .

Mode of Action

It’s worth noting that pyridinecarboxylic acids, the parent compounds, are known to interact with their targets through various mechanisms .

Biochemical Pathways

Pyridinecarboxylic acids and their derivatives are known to be involved in various biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 15116 , which could influence its pharmacokinetic properties.

Result of Action

It’s worth noting that pyridinecarboxylic acids and their derivatives can have various effects at the molecular and cellular levels .

属性

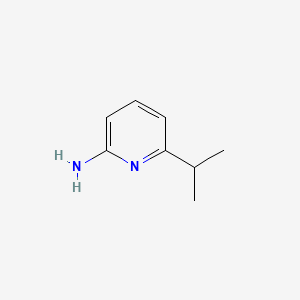

IUPAC Name |

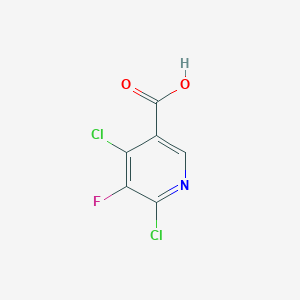

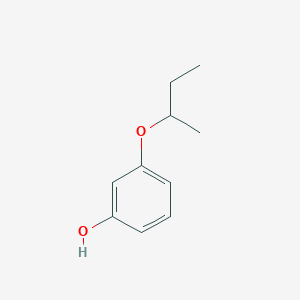

methyl 3-methoxy-6-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-5-7(12-2)8(10-6)9(11)13-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHIAUNBBTVKIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605519 |

Source

|

| Record name | Methyl 3-methoxy-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester | |

CAS RN |

65515-24-4 |

Source

|

| Record name | Methyl 3-methoxy-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)